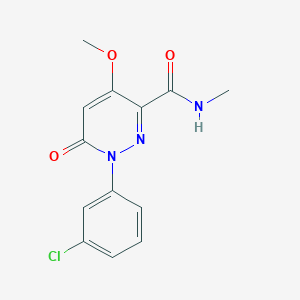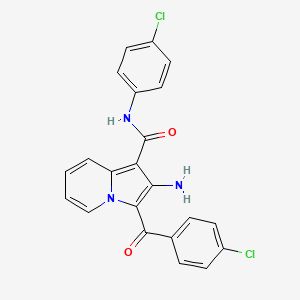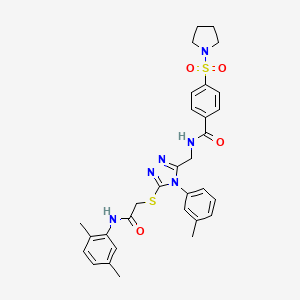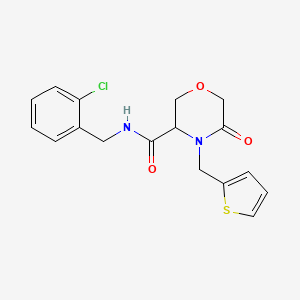
1-(3-chlorophenyl)-4-methoxy-N-methyl-6-oxo-1,6-dihydro-3-pyridazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chlorophenyl)-4-methoxy-N-methyl-6-oxo-1,6-dihydro-3-pyridazinecarboxamide is a synthetic compound with a complex structure that includes a chlorophenyl group, a methoxy group, and a pyridazine ring
Mechanism of Action
Target of Action
Compounds with similar structures, such as m-chlorophenylpiperazine, have been found to interact with the 5-ht 2c serotonin receptor .
Mode of Action
M-chlorophenylpiperazine, a compound with a similar structure, is known to act as a partial agonist of the 5-ht 2a and 5-ht 2c receptors but as an antagonist of the 5-ht 2b receptors .
Biochemical Pathways
Similar compounds like m-chlorophenylpiperazine are known to influence the serotonergic system, which plays a crucial role in mood regulation, sleep, and other physiological processes .
Result of Action
The interaction of similar compounds with serotonin receptors can lead to various physiological effects, including mood regulation and sleep modulation .
Biochemical Analysis
Biochemical Properties
1-(3-chlorophenyl)-4-methoxy-N-methyl-6-oxo-1,6-dihydro-3-pyridazinecarboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with acetylcholinesterase, an enzyme that hydrolyzes acetylcholine in the nervous system . This interaction can lead to changes in nerve impulse transmission, affecting normal cellular functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect oxidative stress levels in cells, leading to changes in the expression of genes involved in antioxidant defense . Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain cytochrome P450 enzymes, affecting the metabolism of other compounds . This inhibition can result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in persistent changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced cognitive function or reduced oxidative stress . At higher doses, it can cause toxic or adverse effects, including neurotoxicity and organ damage. These threshold effects highlight the importance of dosage optimization in research and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation . The compound’s metabolism can lead to the formation of various metabolites, which may have distinct biological activities. Understanding these metabolic pathways is essential for predicting the compound’s effects and potential interactions with other substances.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For example, it may be transported into cells via specific membrane transporters and subsequently distributed to various organelles, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding its subcellular localization helps elucidate its precise mechanisms of action and potential therapeutic applications.
Preparation Methods
The synthesis of 1-(3-chlorophenyl)-4-methoxy-N-methyl-6-oxo-1,6-dihydro-3-pyridazinecarboxamide involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-chlorophenylhydrazine with a suitable methoxy-substituted ketone can lead to the formation of the pyridazine ring. Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
1-(3-Chlorophenyl)-4-methoxy-N-methyl-6-oxo-1,6-dihydro-3-pyridazinecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar compounds include:
1-(3-Chlorophenyl)piperazine: Known for its use in psychoactive substances.
1-(3-Trifluoromethylphenyl)piperazine:
Properties
IUPAC Name |
1-(3-chlorophenyl)-4-methoxy-N-methyl-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3/c1-15-13(19)12-10(20-2)7-11(18)17(16-12)9-5-3-4-8(14)6-9/h3-7H,1-2H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QROKDMVMJOPEJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NN(C(=O)C=C1OC)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-3-(furan-2-yl)-N-({8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)prop-2-enamide](/img/structure/B2638212.png)
![2-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2638213.png)

![N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2638216.png)
![2-[(cyclopent-3-en-1-yl)methoxy]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2638218.png)


![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,3-dimethyl-2,4-dioxo-1H-pyrimidine-5-carboxamide](/img/structure/B2638223.png)
![6-(4-((4-chlorophenyl)(phenyl)methyl)piperazine-1-carbonyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2638228.png)

![2-Chloro-6-methylthiazolo[4,5-b]pyridine](/img/structure/B2638230.png)
![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2638231.png)

